

Application Notes & Protocols: Modeling Relapsing-Remitting EAE with PLP (139-151)

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Compound of Interest

Compound Name: PLP (139-151)

Cat. No.: B612553

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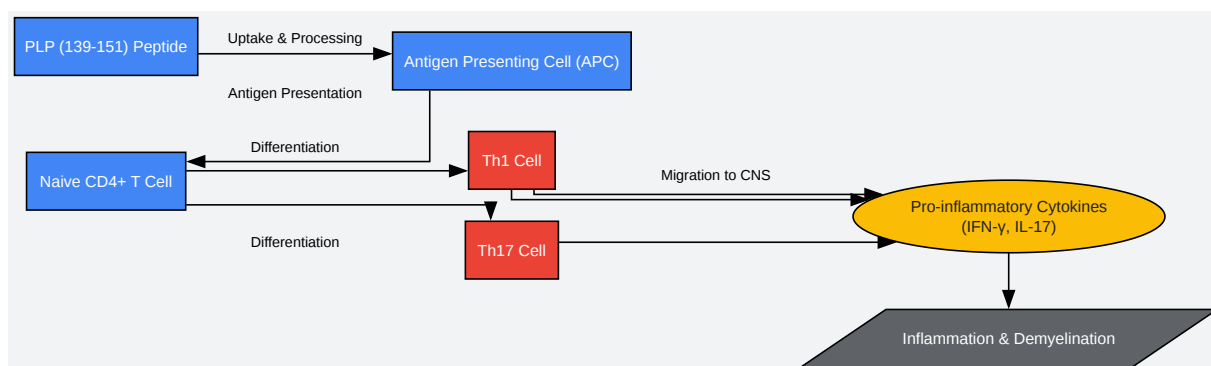
Audience: Researchers, scientists, and drug development professionals.

Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The model induced by the myelin proteolipid protein peptide 139-151 (PLP 139-151) in the SJL mouse strain is particularly valuable as it closely mimics the relapsing-remitting course seen in the majority of MS patients.^{[1][2][3][4]} This model is initiated by an autoimmune response, primarily driven by CD4+ T cells, against a specific epitope of PLP, a major component of the central nervous system (CNS) myelin sheath.^{[1][5][6]} The resulting inflammation, demyelination, and axonal damage lead to a progressive paralysis that undergoes periods of remission and subsequent relapse.^{[1][7]} These application notes provide a detailed overview of the model, key experimental protocols, and expected outcomes.

Immunological Pathway of PLP (139-151)-Induced EAE

The pathogenesis of EAE induced by **PLP (139-151)** is a T-cell-mediated autoimmune process. Following immunization, the PLP peptide is processed by antigen-presenting cells (APCs). These APCs present the peptide to naive CD4+ T cells, leading to their activation and differentiation into pro-inflammatory T helper (Th) subsets, primarily Th1 and Th17 cells.^{[6][8]} These autoreactive T cells then migrate to the CNS, where they are reactivated upon encountering the PLP antigen on local APCs like microglia. This triggers the release of pro-inflammatory cytokines such as Interferon-gamma (IFN- γ) and Interleukin-17 (IL-17), which

orchestrate an inflammatory cascade, leading to the recruitment of other immune cells, blood-brain barrier disruption, demyelination, and neurological dysfunction.[5][8]



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Immunopathogenesis of **PLP (139-151)** EAE.

Experimental Protocols

EAE Induction in SJL Mice

This protocol describes the active immunization of SJL mice to induce relapsing-remitting EAE. The use of a modified peptide, [Ser140]-PLP139-151, is often recommended as it can induce a more consistent disease course.[2][3]

Materials:

- Female SJL/J mice, 6-8 weeks old
- **PLP (139-151)** peptide (native or [Ser140] variant)
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)[2][3]

- Sterile Phosphate-Buffered Saline (PBS)
- Two 10 mL glass syringes
- One three-way stopcock
- 27-gauge needles

Procedure:

- Antigen Emulsion Preparation:
 - Dissolve **PLP (139-151)** peptide in sterile PBS to a final concentration of 1 mg/mL.
 - Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. For example, for 10 mice, mix 1 mL of peptide solution with 1 mL of CFA.
 - Draw the two solutions into separate glass syringes and connect them via a three-way stopcock.
 - Force the mixture back and forth between the syringes for at least 10 minutes until a thick, white, stable emulsion is formed. A drop of a stable emulsion will not disperse when placed in a beaker of cold water.
- Immunization (Day 0):
 - Anesthetize mice lightly if necessary.
 - Inject 100 μ L of the emulsion subcutaneously into each of the two flanks of the mouse (total volume of 200 μ L per mouse). This delivers a dose of 100 μ g of PLP peptide.[9]
- Pertussis Toxin Administration (Optional):
 - If using PTX to enhance disease severity, administer 200 ng of PTX intraperitoneally (i.p.) in 100 μ L of PBS on the day of immunization (Day 0) and again 48 hours later (Day 2).[7]
Note that PTX administration can reduce the relapse rate.[2][3]

Clinical Scoring and Monitoring

Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of therapeutic interventions.

Procedure:

- Begin scoring mice daily starting from day 7 post-immunization.
- Assess weight and clinical signs for each mouse according to a standardized scale.
- Provide supportive care for severely affected animals (score ≥ 3), ensuring easy access to food and water by placing gel packs and food pellets on the cage floor.[\[10\]](#)[\[11\]](#)

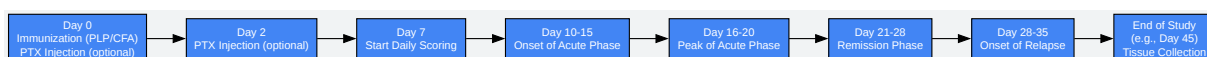
Table 1: Standard Clinical Scoring Scale for EAE in Mice

Score	Clinical Signs
0	No clinical signs of EAE.
1	Limp tail. [10]
2	Mild paraparesis of hind limbs, unsteady gait.
3	Moderate to severe paraparesis of hind limbs.
4	Complete paralysis of hind limbs (paraplegia). [4]
5	Moribund state or death. [4] [10]

A relapse is defined as an increase of at least one full point on the clinical scale following a period of remission (improvement of at least one point).

Experimental Workflow and Data Presentation

A typical EAE study using the **PLP (139-151)** model in SJL mice spans 30-50 days to allow for the observation of at least one relapse.



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Typical Experimental Timeline for Relapsing-Remitting EAE.

Expected Disease Parameters

The following table summarizes the typical disease course observed in female SJL mice.

Table 2: Typical Disease Parameters in **PLP (139-151)** EAE Model

Parameter	Without PTX	With PTX
Disease Incidence	>90%	>90%
Mean Day of Onset	10 - 15 days[3]	9 - 14 days[3]
Mean Peak Score (Acute)	2.0 - 3.0	2.5 - 3.5
Relapse Rate	50% - 80%[2]	20% - 40%[2]

Cytokine Profiles

The balance between Th1, Th17, and regulatory T cell (Treg)/Th2 responses dictates the clinical course of EAE.

Table 3: Key Cytokine Involvement in **PLP (139-151)** EAE

T Cell Subset	Key Cytokines	Role in EAE Pathogenesis
Th1	IFN- γ	Pro-inflammatory; promotes macrophage activation and CNS inflammation. [6] [12]
Th17	IL-17	Pro-inflammatory; crucial for recruiting neutrophils and disrupting the blood-brain barrier. [5] [8]
Th2 / Treg	IL-4, IL-10	Anti-inflammatory; associated with disease remission and regulation of the autoimmune response. [1] [6] [9]

Histological Analysis Protocol

At the end of the study, CNS tissue is typically harvested for histological analysis to confirm and quantify inflammation and demyelination.

Materials:

- 4% Paraformaldehyde (PFA) in PBS
- 70%, 95%, 100% Ethanol
- Xylene
- Paraffin wax
- Microtome
- Staining reagents: Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)

Procedure:

- Tissue Perfusion and Fixation:

- Anesthetize the mouse deeply and perform a transcardial perfusion with ice-cold PBS followed by 4% PFA.
- Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
- Processing and Embedding:
 - Dehydrate the tissues through a graded series of ethanol (70% to 100%).
 - Clear the tissue in xylene.
 - Infiltrate with and embed in paraffin wax.
- Sectioning and Staining:
 - Cut 5-10 μ m thick sections using a microtome.
 - Stain sections with H&E to visualize inflammatory infiltrates.
 - Stain adjacent sections with LFB to assess the degree of demyelination (myelin stains blue).
- Analysis:
 - Quantify inflammatory foci and areas of demyelination using light microscopy. This histological score provides a quantitative measure of CNS pathology.

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